molecular formula C13H15NO3 B1487880 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid CAS No. 1408096-14-9

1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Cat. No.: B1487880
CAS No.: 1408096-14-9
M. Wt: 233.26 g/mol
InChI Key: BGHZHKQLEBKPID-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,4-dimethylbenzoyl group attached to the azetidine ring, and a carboxylic acid functional group at the third position of the azetidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,4-dimethylbenzoic acid and azetidine-3-carboxylic acid as starting materials.

  • Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of 2,4-dimethylbenzoic acid and the amine group of azetidine-3-carboxylic acid. This reaction is usually carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) under mild conditions (room temperature, inert atmosphere).

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control.

  • Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels required for industrial applications.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The azetidine ring can be reduced to form a corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). Conditions typically involve heating under reflux.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Amines.

  • Substitution: Substituted azetidines.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for certain biological targets.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system or enzyme being studied.

Comparison with Similar Compounds

  • 2,4-Dimethylbenzoic acid: Similar in structure but lacks the azetidine ring.

  • Azetidine-3-carboxylic acid: Similar in structure but lacks the 2,4-dimethylbenzoyl group.

  • Other azetidine derivatives: Various azetidine derivatives with different substituents on the azetidine ring.

Uniqueness: 1-(2,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is unique due to the combination of the azetidine ring with the 2,4-dimethylbenzoyl group, which imparts specific chemical and biological properties that are distinct from its similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylbenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-3-4-11(9(2)5-8)12(15)14-6-10(7-14)13(16)17/h3-5,10H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHZHKQLEBKPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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